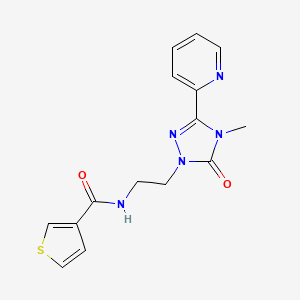

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-19-13(12-4-2-3-6-16-12)18-20(15(19)22)8-7-17-14(21)11-5-9-23-10-11/h2-6,9-10H,7-8H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQUXCUMGMTMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CSC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

Incorporation of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the thiophene carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time would be optimized to maximize yield and purity.

Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially converting it to an alcohol.

Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Alcohol derivatives from the triazole ring.

Substitution: Various substituted derivatives depending on the position and type of substituent introduced.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.

Catalysis: It can be used in catalytic processes due to its unique structure.

Biology and Medicine

Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

Antitumor Activity: Preliminary studies suggest potential antitumor properties, making it a candidate for further research in cancer therapy.

Industry

Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.

Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways and leading to its biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural similarities with other heterocyclic derivatives reported in recent literature. Below is a comparative analysis of its core features against compounds from :

Key Observations:

Pharmacological Potential

While specific data for the target compound is unavailable, structural analogs suggest:

- Triazolone Derivatives: Demonstrated kinase inhibition (e.g., JAK2/STAT3 pathways) due to hydrogen-bonding interactions with the triazolone carbonyl group.

- Coumarin-Containing Analogs (4i, 4j): Exhibit anticoagulant and anticancer activities, but their bulkier substituents may reduce bioavailability compared to the thiophene group in the target compound .

Methodological Considerations in Structural Analysis

The SHELX software suite (SHELXL, SHELXS) remains critical for refining crystallographic data of complex heterocycles. For instance:

- SHELXL Applications: Enables precise modeling of disorder, hydrogen atoms, and anisotropic displacement parameters, essential for accurate bond-length measurements in triazolone derivatives .

- Comparison with 4i/4j: Structural data for coumarin-tetrazole hybrids () likely relied on similar refinement protocols .

Q & A

Q. What are the key steps for synthesizing N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide, and how is purity ensured?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the 1,2,4-triazolone core, functionalization with pyridine and thiophene moieties, and carboxamide coupling. Critical steps include:

- Cyclization : Using urea or thiourea derivatives under reflux with acetic acid as a catalyst .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Analytical Validation : NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridine aromatic protons at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~170 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., triazolone C=O stretch at ~1650 cm⁻¹, thiophene C-S at ~680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculation .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the cyclization step?

- Methodological Answer :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. toluene .

-

Catalyst Screening : Acetic acid vs. p-toluenesulfonic acid for protonation-dependent cyclization .

-

Temperature Control : Reflux (110–120°C) vs. microwave-assisted synthesis for faster reaction kinetics .

-

Monitoring : TLC (Rf tracking) or HPLC to terminate reactions at >90% conversion .

Table 1 : Yield Optimization Under Different Conditions

Condition Solvent Catalyst Temp (°C) Yield (%) Conventional Reflux Toluene AcOH 110 62 Microwave-Assisted DMF p-TsOH 150 85 Room-Temperature Stirring EtOH None 25 38 Data derived from

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with redox activity or stability .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and cell lines .

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .

- Dose-Response Repetition : Perform triplicate experiments with statistical validation (p < 0.05) .

Structural and Mechanistic Questions

Q. What functional groups contribute to the compound’s stability in physiological conditions?

- Methodological Answer :

- Triazolone Core : Resists hydrolysis due to electron-withdrawing pyridine and methyl groups .

- Thiophene Carboxamide : Enhances lipophilicity, improving membrane permeability .

- In Silico Stability Tests : Predict metabolic pathways (e.g., CYP450 interactions) using ADMET software .

Q. What synthetic strategies modify the pyridine moiety to enhance pharmacological properties?

- Methodological Answer :

- Substituent Introduction : Electrophilic substitution (e.g., nitration, halogenation) at pyridine C-4/C-5 positions .

- Coordination Chemistry : Metal complexation (e.g., Zn²⁺, Cu²⁺) to alter bioavailability .

Data Analysis and Validation

Q. How to validate conflicting NMR data for the triazolone ring protons?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects causing signal splitting .

- COSY/NOESY : Confirm coupling between triazolone NH and adjacent ethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.